molecular formula C13H16FNOS B14272993 2-Azetidinone, 1-butyl-3-fluoro-3-(phenylthio)- CAS No. 149948-97-0

2-Azetidinone, 1-butyl-3-fluoro-3-(phenylthio)-

Cat. No.: B14272993
CAS No.: 149948-97-0
M. Wt: 253.34 g/mol
InChI Key: CLHSHFMIEASBDD-UHFFFAOYSA-N
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Description

2-Azetidinone, 1-butyl-3-fluoro-3-(phenylthio)- is a compound belonging to the class of β-lactams, which are four-membered lactam rings. This compound is characterized by the presence of a butyl group, a fluorine atom, and a phenylthio group attached to the azetidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 1-butyl-3-fluoro-3-(phenylthio)- can be achieved through various methods. One common approach involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in ketene–imine cycloaddition reactions. This method allows for the preparation of β-lactams under mild reaction conditions, with the effects of solvents, molar ratio of reagents, and temperature being carefully considered . For instance, treatment of a Schiff base with phenoxyacetic acid and 2-fluoro-1-methylpyridinium p-toluenesulfonate in the presence of triethylamine can yield the desired 2-azetidinone .

Industrial Production Methods

Industrial production of 2-Azetidinone, 1-butyl-3-fluoro-3-(phenylthio)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 1-butyl-3-fluoro-3-(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-Azetidinone, 1-butyl-3-fluoro-3-(phenylthio)- involves its interaction with specific molecular targets and pathways. As a β-lactam, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The presence of the fluorine and phenylthio groups can enhance its binding affinity and specificity for certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinone, 1-butyl-3-fluoro-3-(phenylthio)- is unique due to the specific combination of substituents on the azetidinone ring. The butyl group, fluorine atom, and phenylthio group confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

149948-97-0

Molecular Formula

C13H16FNOS

Molecular Weight

253.34 g/mol

IUPAC Name

1-butyl-3-fluoro-3-phenylsulfanylazetidin-2-one

InChI

InChI=1S/C13H16FNOS/c1-2-3-9-15-10-13(14,12(15)16)17-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3

InChI Key

CLHSHFMIEASBDD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(C1=O)(F)SC2=CC=CC=C2

Origin of Product

United States

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